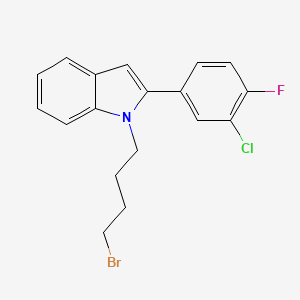

1-(4-Bromobutyl)-2-(3-chloro-4-fluorophenyl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Bromobutyl)-2-(3-chloro-4-fluorophenyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromobutyl side chain and a chlorofluorophenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobutyl)-2-(3-chloro-4-fluorophenyl)-1H-indole typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Chlorofluorophenyl Group: This can be achieved through a halogenation reaction, where the indole core is reacted with chlorofluorobenzene under suitable conditions.

Attachment of the Bromobutyl Side Chain: The final step involves the alkylation of the indole nitrogen with 1-bromobutane in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobutyl)-2-(3-chloro-4-fluorophenyl)-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromobutyl side chain can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The indole core can be oxidized or reduced under specific conditions.

Coupling Reactions: The chlorofluorophenyl group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of various substituted indoles.

Oxidation: Formation of indole-2,3-diones.

Reduction: Formation of reduced indole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use in drug development due to its unique structural features.

Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutyl)-2-(3-chloro-4-fluorophenyl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the bromobutyl and chlorofluorophenyl groups may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

1-(4-Bromobutyl)-2-phenyl-1H-indole: Lacks the chlorofluorophenyl group.

1-(4-Bromobutyl)-2-(4-chlorophenyl)-1H-indole: Lacks the fluorine atom.

1-(4-Bromobutyl)-2-(3-chlorophenyl)-1H-indole: Lacks the fluorine atom and has a different substitution pattern.

Uniqueness

1-(4-Bromobutyl)-2-(3-chloro-4-fluorophenyl)-1H-indole is unique due to the presence of both bromobutyl and chlorofluorophenyl groups, which may impart distinct chemical and biological properties compared to other indole derivatives.

Biological Activity

1-(4-Bromobutyl)-2-(3-chloro-4-fluorophenyl)-1H-indole is a synthetic compound with potential biological activity, particularly in pharmacological applications. Its structure combines an indole moiety with a bromobutyl and a chloro-fluorophenyl substituent, which may influence its interaction with biological systems. This article explores the compound's biological activity, including its mechanisms, effects on various biological targets, and relevant case studies.

- Molecular Formula : C₁₈H₁₆BrClFN

- Molecular Weight : 380.682 g/mol

- CAS Number : 917947-54-7

The biological activity of indole derivatives, including this compound, is often attributed to their ability to interact with various receptors and enzymes. Indoles can mimic peptide structures and bind to enzymes, potentially influencing pathways involved in cell signaling and metabolism .

Antimicrobial Activity

Indole derivatives have been reported to exhibit significant antimicrobial properties. For instance:

- Antitubercular Activity : Compounds similar to this compound have shown potency against Mycobacterium tuberculosis. A study demonstrated that certain indole derivatives had minimum inhibitory concentrations (MIC) as low as 0.012 μM against multidrug-resistant strains .

Antimalarial Activity

Research indicates that some indole derivatives possess antimalarial properties. For example:

- Activity Against Plasmodium falciparum : Indole compounds have been synthesized that show IC50 values lower than traditional antimalarial drugs like chloroquine. One derivative exhibited an IC50 of 0.70 μg/ml compared to chloroquine's IC50 of 0.02 μg/ml .

Antiviral Activity

Indole derivatives have also been investigated for their antiviral effects:

- A novel class of indole-3-carboxylate analogs demonstrated effectiveness against the chikungunya virus with an EC50 value of approximately 65 μM .

Case Studies

| Study | Compound | Target | Result |

|---|---|---|---|

| Stec et al., 2016 | Indole-carboxamide | MmpL3 protein | MIC = 0.012 μM against M. tuberculosis |

| Kumar et al., 2022 | Indole derivatives | P. falciparum | IC50 = 0.70 μg/ml, more potent than chloroquine |

| Schuck et al., 2014 | Melatonin analogs | P. falciparum | EC50 ~ 3 μM, effective without resistance |

Properties

CAS No. |

917947-54-7 |

|---|---|

Molecular Formula |

C18H16BrClFN |

Molecular Weight |

380.7 g/mol |

IUPAC Name |

1-(4-bromobutyl)-2-(3-chloro-4-fluorophenyl)indole |

InChI |

InChI=1S/C18H16BrClFN/c19-9-3-4-10-22-17-6-2-1-5-13(17)12-18(22)14-7-8-16(21)15(20)11-14/h1-2,5-8,11-12H,3-4,9-10H2 |

InChI Key |

GJOJMGGDHHUAJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2CCCCBr)C3=CC(=C(C=C3)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.